ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate

Overview

Description

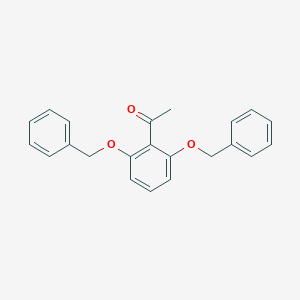

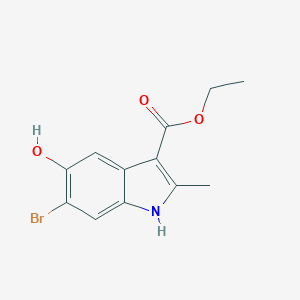

Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a biochemical compound used for proteomics research . It has a molecular weight of 230.65 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate, has been a topic of interest in various research studies . For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis

The molecular structure of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is complex, with a molecular weight of 230.65 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Antimicrobial Applications

Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate, has been used in the synthesis of new antimicrobial agents. A study by Asif et al. (2021) demonstrated its application in creating derivatives that exhibited significant antibacterial properties against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Synthesis of Heterocyclic Compounds

Matiichuk et al. (2008) explored the synthesis of pyrazolo[3,4-d]pyridazines, starting from reactions with ethyl 2-methyl-and 2-chloro-4-oxobutanoates, leading to various ethyl 2-(arylhydrazono)propanoates and chloro(arylhydrazono)acetates (Matiichuk, Potopnyk, & Obushak, 2008).

Fungicidal Applications

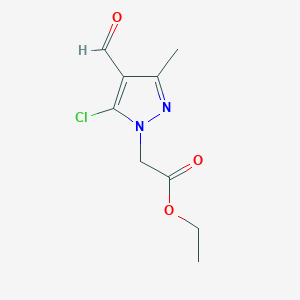

A study by Chen, Li, and Han (2000) involved the synthesis of 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) from ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate for potential fungicidal applications. These compounds showed promising results against rice sheath blight, a major disease of rice in China (Chen, Li, & Han, 2000).

Anticancer Research

A 2017 study by Jose synthesized quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate, including derivatives of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate. These compounds demonstrated in vitro antiproliferative activity, with some derivatives showing superior activity to the anticancer agent paclitaxel (Jose, 2017).

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate are currently unknown . The compound’s structure suggests potential involvement in various biochemical reactions, but specific pathways have yet to be identified.

properties

IUPAC Name |

ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCHLZCPHSGERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353302 | |

| Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |

CAS RN |

263553-80-6 | |

| Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)